N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a complex organic compound featuring a thiazole ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to yield the thiazole core.
Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is typically done by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.
Benzamide Coupling: Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group or the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or acetyl group.
Reduction: Reduced forms of the sulfonamide or carbonyl groups.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide: Lacks the methyl group on the sulfonamide, potentially altering its properties.
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of the amide, which could influence its solubility and reactivity.
Uniqueness
N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is unique due to the specific combination of functional groups and the overall molecular structure. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-16-11-13-21(14-12-16)34(31,32)28-20-10-6-9-19(15-20)24(30)27-25-26-22(23(33-25)17(2)29)18-7-4-3-5-8-18/h3-15,28H,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGDXMSERPZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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